molecular formula C24H17ClN4OS B11057644 6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11057644
M. Wt: 444.9 g/mol
InChI Key: WYPSVJZMLKIFRQ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydrobenzofuran moiety, and a triazolothiadiazine core

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions. The synthetic route often starts with the preparation of the dihydrobenzofuran intermediate, followed by the introduction of the chlorophenyl group and the formation of the triazolothiadiazine ring. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.

    Cyclization: The triazolothiadiazine ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolothiadiazine core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other triazolothiadiazine derivatives, 6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its combination of a chlorophenyl group and a dihydrobenzofuran moiety. Similar compounds include other triazolothiadiazine derivatives with different substituents, such as:

  • 6-(4-methylphenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-nitrophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Properties

Molecular Formula

C24H17ClN4OS

Molecular Weight

444.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C24H17ClN4OS/c25-19-10-8-15(9-11-19)20-14-31-24-27-26-23(29(24)28-20)18-7-6-17-12-21(30-22(17)13-18)16-4-2-1-3-5-16/h1-11,13,21H,12,14H2

InChI Key

WYPSVJZMLKIFRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC(=C2)C3=NN=C4N3N=C(CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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